

Linuron-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>Linuron-d6</i>
Cat. No.:	B588714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and relevant biological interactions of **Linuron-d6**. This deuterated analog of the herbicide Linuron serves as a critical internal standard for the accurate quantification of Linuron in various environmental and biological matrices.

Core Chemical and Physical Properties

Linuron-d6, the deuterium-labeled form of Linuron, is essential for precise analytical studies due to its mass shift, while retaining similar chemical and physical characteristics to the parent compound.^[1] Below is a summary of its key properties.

Physicochemical Properties of Linuron-d6

Property	Value	Reference
IUPAC Name	3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea	[2] [3]
CAS Number	1219804-76-8	[4]
Molecular Formula	C ₉ H ₄ D ₆ Cl ₂ N ₂ O ₂	[4]
Molecular Weight	255.13 g/mol	
Canonical SMILES	CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC	
Isomeric SMILES	[2H]C([2H]) ([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H]	
Appearance	White to off-white solid/crystalline solid	
Purity	>98%	
Isotopic Enrichment	99 atom % D	
Storage Conditions	Store at room temperature.	
Stability	Stable under recommended storage conditions. Should be re-analyzed after three years for chemical purity.	

Physicochemical Properties of Linuron (Unlabeled)

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ Cl ₂ N ₂ O ₂	
Molecular Weight	249.09 g/mol	
Melting Point	93-94 °C	
Water Solubility	75 mg/L	
Log P (Octanol/Water Partition Coefficient)	3.2	
Solubility	Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons. In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C).	

Biological Activity and Mechanism of Action

Linuron and its deuterated form, **Linuron-d6**, are selective herbicides that primarily act by inhibiting photosynthesis. The mode of action involves the blockage of electron transport in photosystem II, a key component of the photosynthetic process in plants.

In addition to its herbicidal activity, Linuron has been identified as a competitive antagonist of the androgen receptor (AR) with a Ki of 100 µM. This endocrine-disrupting activity has led to studies on its reproductive toxicity in animals.

Experimental Protocols: Quantification of Linuron using Linuron-d6

Linuron-d6 is widely employed as an internal standard in analytical methods for the determination of Linuron residues in environmental samples such as soil and water. The

following is a generalized experimental protocol based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For Soil Samples (based on QuEChERS and other extraction methods):

- Homogenization: Weigh 15.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- Hydration: Add 5 mL of Milli-Q water and vortex for 30 seconds.
- Fortification: Spike the sample with a known concentration of **Linuron-d6** internal standard solution.
- Extraction: Add 15 mL of a saturated calcium hydroxide solution (pH 12.3) and 15 mL of acetonitrile. Vortex for 30 seconds.
- Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride. Vortex for another 30 seconds.
- Centrifugation: Centrifuge the tubes at 3700 rpm for 7 minutes to separate the phases.
- Dilution: Take a 1.0 mL aliquot of the supernatant (acetonitrile layer) and dilute it 1:1 (v/v) with the mobile phase for LC-MS/MS analysis.

For Water Samples (based on Solid-Phase Extraction - SPE):

- Filtration: Filter water samples through a 0.7-µm glass fiber filter.
- Acidification: Acidify the filtered sample to a pH of 3.0 with a 10% v/v formic acid solution.
- Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL / 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Sample Loading: Load 300 mL of the water sample onto the SPE cartridge.

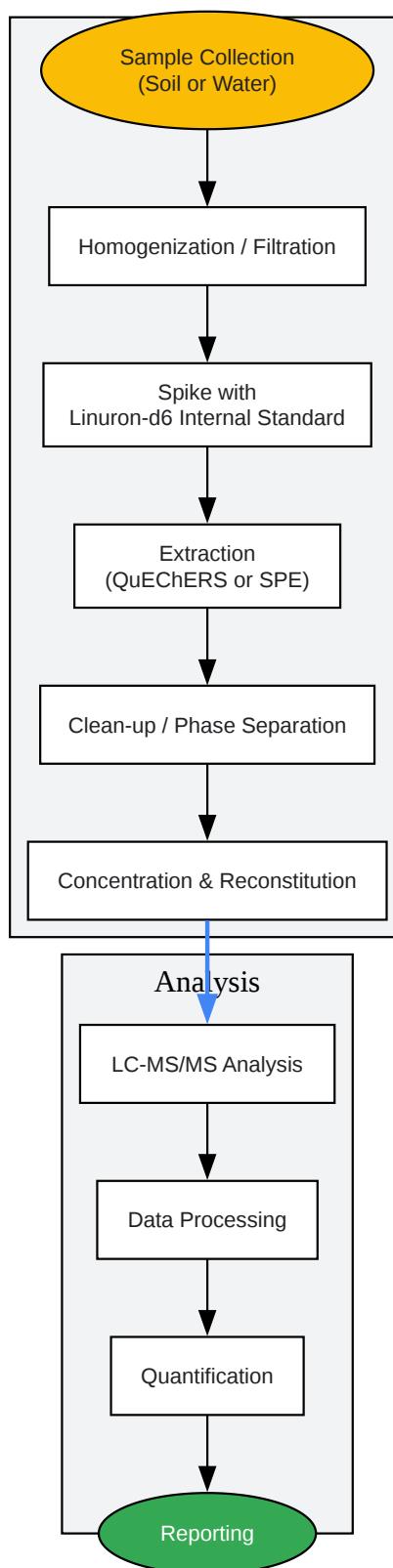
- Washing: Rinse the cartridge with 3 mL of ultrapure water.
- Drying: Dry the cartridge under vacuum.
- Elution: Elute the analytes with 3 mL of a methanol:ethyl acetate (70:30 v/v) mixture.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute the residue in 1 mL of a methanol/water (50/50 v/v) mixture prior to LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Separation:
 - LC System: Agilent 1200 or equivalent.
 - Column: Reversed-phase C18 analytical column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient Elution: A suitable gradient to separate Linuron from matrix interferences.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Linuron and **Linuron-d6**.

Visualizations

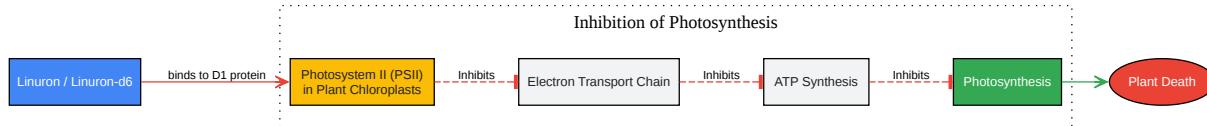
Experimental Workflow for Linuron Analysis



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Caption: Workflow for the analysis of Linuron using **Linuron-d6** as an internal standard.

Logical Relationship of Linuron's Herbicidal Action



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